Dimethyl D-Glutamate Hydrochloride
Overview
Description
Mechanism of Action
- The compound’s primary targets are these glutamate receptors, which play crucial roles in synaptic transmission and neuronal communication .
- The compound’s interaction with these receptors leads to changes in synaptic strength, neuronal plasticity, and overall neurotransmission .
- The affected pathways include glutamatergic signaling and downstream cascades related to neuronal health and plasticity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Cellular Effects
It is known that glutamate, the parent compound, plays a critical role in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that it has a specific rotation of -24.0 to -28.0 deg (C=2, MeOH) and its structure has been confirmed by NMR
Metabolic Pathways
Dimethyl D-Glutamate Hydrochloride is likely involved in the metabolic pathways of glutamate
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl D-Glutamate Hydrochloride is synthesized through the esterification of D-glutamic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing D-glutamic acid with methanol and hydrochloric acid, followed by purification to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethyl D-Glutamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions include various substituted and reduced derivatives of this compound, which have different applications in research and industry .
Scientific Research Applications
Dimethyl D-Glutamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as a substrate in enzymatic studies and as a model compound in biochemical research.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug discovery.
Industry: It is employed in the production of various chemical intermediates and as a standard in analytical chemistry
Comparison with Similar Compounds
Dimethyl L-Glutamate: A similar compound with L-configuration, used in similar applications but with different stereochemistry.
Glutamic Acid Dimethyl Ester: Another ester derivative of glutamic acid, used in various chemical and biological studies
Uniqueness: Dimethyl D-Glutamate Hydrochloride is unique due to its D-configuration, which imparts specific stereochemical properties that are important in certain biochemical and pharmaceutical applications. Its ability to interact with specific enzymes and receptors makes it a valuable tool in scientific research .
Biological Activity
Dimethyl D-glutamate hydrochloride (DMG-HCl) is a derivative of D-glutamic acid, which has garnered attention for its biological activity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DMG-HCl.
- Chemical Formula : CHClNO
- Molecular Weight : 195.64 g/mol
- CAS Number : 12917567
This compound is characterized by its two methyl groups attached to the nitrogen of the glutamate backbone, which influences its solubility and biological interactions.
1. Metabolism and Enzymatic Activity
Recent studies have highlighted the role of D-glutamate in mammalian metabolism. Notably, a mitochondrial protein identified as 9030617O03Rik has been shown to possess D-glutamate cyclase activity, converting D-glutamate into 5-oxo-D-proline. This enzymatic conversion is significant as it indicates a metabolic pathway for D-glutamate in mammals, suggesting that DMG-HCl may influence similar pathways due to its structural similarity to D-glutamate .
2. Neuroprotective Effects
D-glutamate has been implicated in various neurological functions, including neuroprotection. In vitro studies suggest that DMG-HCl may exhibit neuroprotective properties by modulating glutamatergic signaling pathways. The presence of D-glutamate in stressed E. coli has been linked to cellular stress responses, indicating that DMG-HCl could play a role in cellular adaptation mechanisms under stress conditions .
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of DMG-HCl:
- Study on Heart Failure Models : Research involving 9030617O03Rik-deficient mice showed elevated levels of D-glutamate in heart tissues, suggesting a potential link between DMG-HCl and cardiac health. The study found that decreased expression of the D-glutamate cyclase correlated with heart failure, indicating a critical role for D-glutamate metabolism in cardiac function .
- Stress-Induced Production : Another study observed that E. coli under stress conditions produced higher levels of D-glutamate compared to control samples. This finding suggests that DMG-HCl may enhance stress response mechanisms in cells, potentially offering insights into its use as a therapeutic agent .
Data Tables
Study | Findings | Implications |
---|---|---|
Heart Failure Model | Elevated D-glutamate levels in deficient mice | Potential cardiac protective roles of DMG-HCl |
E. coli Stress Study | Increased production of D-glutamate under stress | Possible enhancement of cellular stress responses |
The biological activity of DMG-HCl is thought to involve several mechanisms:
- Modulation of Glutamatergic Signaling : By acting as an analog to glutamate, DMG-HCl may influence neurotransmitter dynamics within the central nervous system.
- Enzymatic Interactions : As a substrate for various enzymes involved in amino acid metabolism, DMG-HCl could affect pathways related to energy production and cellular stress responses.
Properties
IUPAC Name |
dimethyl (2R)-2-aminopentanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601044887 | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27025-25-8 | |
Record name | D-Glutamic acid, 1,5-dimethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27025-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027025258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl D-glutamate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601044887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-dimethyl (2R)-2-aminopentanedioate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL D-GLUTAMATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JDM33EYGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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